molecular formula C9H9IO B12955255 3-(3-Iodophenyl)oxetane

3-(3-Iodophenyl)oxetane

Katalognummer: B12955255
Molekulargewicht: 260.07 g/mol
InChI-Schlüssel: NJCRNZQDWIAPNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodophenylmethanol with an epoxide under basic conditions to form the oxetane ring . Another approach involves the use of vinyl sulfonium ions and alcohols in the presence of a photocatalyst and blue LED light, which generates a radical intermediate that cyclizes to form the oxetane .

Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-yielding cyclization reactions and scalable conditions. The use of photocatalysis and other advanced synthetic techniques allows for the efficient production of oxetane compounds on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Iodophenyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxetane-3-ones, while substitution reactions can yield various substituted phenyl oxetanes .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(3-Iodophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group can participate in π-π interactions and other non-covalent interactions with target proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(3-Iodophenyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can be easily substituted, making the compound versatile for various synthetic applications .

Eigenschaften

Molekularformel

C9H9IO

Molekulargewicht

260.07 g/mol

IUPAC-Name

3-(3-iodophenyl)oxetane

InChI

InChI=1S/C9H9IO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2

InChI-Schlüssel

NJCRNZQDWIAPNH-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)C2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.